

Disodium Arsenate: A Technical Review of Industrial Applications and Biochemical Mechanisms

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Compound of Interest		
Compound Name:	Disodium arsenate	
Cat. No.:	B166728	Get Quote

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Introduction

Disodium hydrogen arsenate (Na₂HAsO₄) is an inorganic salt of arsenic acid. It typically exists as a heptahydrate (Na₂HAsO₄·7H₂O), appearing as odorless, colorless crystals that are soluble in water.[1][2] Due to the high toxicity and confirmed carcinogenicity of arsenic compounds, the industrial applications of **disodium arsenate** are now primarily historical or limited to highly controlled processes.[3] This guide provides a technical overview of its past and niche industrial uses, synthesis, and, for the benefit of biomedical researchers, its well-documented mechanism of action at the cellular level.

Physicochemical and Toxicological Data

A summary of the key properties and safety thresholds for **disodium arsenate** is presented below. The data primarily pertains to the heptahydrate form unless otherwise specified.

Table 1: Physicochemical Properties of **Disodium Arsenate** Heptahydrate



Property	Value
Chemical Formula	Na ₂ HAsO ₄ ·7H ₂ O[4]
Molar Mass	312.01 g/mol [1][4]
Appearance	Colorless, odorless crystals[2]
Density	1.9 g/cm ³ [2][3]
Melting Point	Decomposes at 180°C[2][3]
Solubility in Water	39 g/100 mL at 21°C[2][3]

| pH | Aqueous solution is alkaline[2] |

Table 2: Occupational Exposure Limits and Toxicity

Parameter	Value / Classification
OSHA PEL (as As)	0.01 mg/m³[5]
ACGIH TLV (as As)	0.01 mg/m³ (TWA)[3][5]
NIOSH IDLH (as As)	5 mg/m³[5]
IARC Carcinogen Classification	Group 1: Carcinogenic to humans[6]

| NTP Carcinogen Classification | Known to be a human carcinogen[6] |

Industrial Applications (Primarily Historical)

The utility of **disodium arsenate** stems from its toxicity to a wide range of organisms. Its primary industrial roles have been as a biocide and as a precursor for other chemical compounds.

Wood Preservation

Disodium arsenate has been a component in waterborne wood preservatives, most notably Chromated Copper Arsenate (CCA).[7][8] While CCA formulations have largely been phased out for residential use since 2004, they are still permitted for certain industrial applications like



poles and piles.[7][9] In these formulations, sodium arsenate or arsenic acid serves as the source of arsenic pentoxide, which is highly effective against copper-tolerant fungi and insects. [7][8]

Table 3: Example Composition of CCA-C Wood Preservative

Component	Actives Composition (%)
Chromium trioxide (CrO₃)	47.5%
Copper oxide (CuO)	18.5%
Arsenic pentoxide (As ₂ O ₅)	34.0%

Source: AWPA Standard P5 allows for the substitution of arsenic acid or sodium arsenate for arsenic pentoxide.[8]

Biocides and Pesticides

Historically, **disodium arsenate** was used more broadly as an insecticide, herbicide, and germicide.[6][10][11] Its applications included use in ant syrups and on fly-papers.[6] However, due to its high toxicity and environmental persistence, these uses have been almost entirely replaced by safer alternatives. The EPA has canceled registrations for all non-wood preservative uses of inorganic arsenicals.[6]

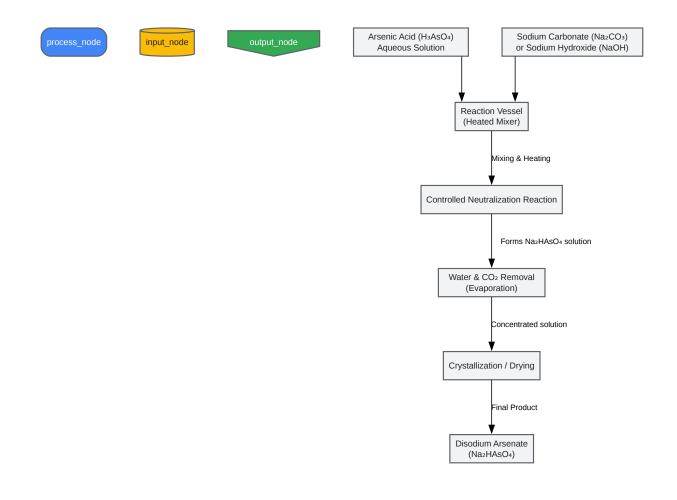
Dyeing and Printing

In the textile industry, **disodium arsenate** was employed in dyeing and printing processes, particularly with Turkey-red oil.[5][6][12] Its role was likely as a mordant or fixing agent, helping to bind dyes to fabric. This application is now obsolete in modern textile manufacturing due to safety concerns.

Synthesis and Manufacturing

The synthesis of **disodium arsenate** involves the reaction of arsenic acid with a sodium base. A representative workflow is depicted below.





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Fig. 1: General synthesis workflow for disodium arsenate.

Representative Experimental Protocol: Synthesis of Sodium Arsenate

The following protocol is based on the principles described in a patented industrial process for producing a dry, granular sodium arsenate product.[13]

- Preparation: Place a stoichiometric amount of dry sodium carbonate (soda ash) into a heavyduty mixer capable of being heated.
- Reaction: Gradually add a hot, concentrated aqueous solution of arsenic acid (e.g., 82-90% H₃AsO₄) to the sodium carbonate.[13] The reaction should be maintained at a temperature



above the boiling point of water (e.g., 100-195°C) to facilitate the removal of water.[13]

- Mixing: Stir the mixture continuously during the initial phase of the reaction to ensure homogeneity.
- Dehydration: As the reaction proceeds, water (both from the acid solution and formed during the reaction) and carbon dioxide will be driven off.
- Solidification: A solid mass or porous cake of sodium arsenate will form as the reaction completes and water is removed.[13]
- Finishing: The resulting solid mass is then crushed and dried to yield the final granular product.

Biochemical Mechanism of Action: Relevance for Drug Development

For researchers and drug development professionals, the primary interest in **disodium arsenate** lies in its potent and well-characterized mechanism of cellular toxicity. The arsenate ion (AsO₄³⁻), the active form of **disodium arsenate**, is a chemical analog of inorganic phosphate (PO₄³⁻).[14][15] This mimicry allows it to disrupt critical phosphate-dependent metabolic pathways, most notably glycolysis and ATP synthesis.

Interference with Glycolysis

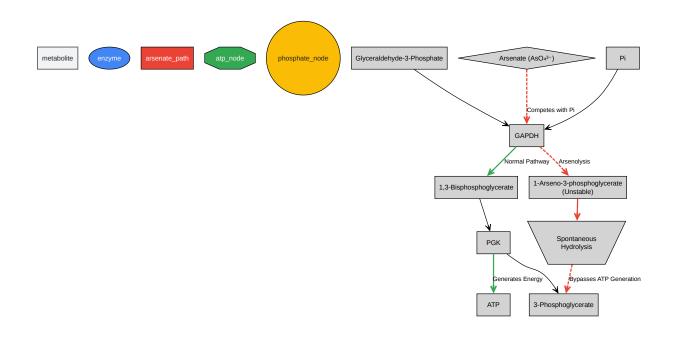
Arsenate's most classic toxic effect is the uncoupling of glycolysis from ATP production through a process called "arsenolysis".[14][15]

- Normal Glycolysis: In a key energy-yielding step, the enzyme Glyceraldehyde-3-Phosphate
 Dehydrogenase (GAPDH) catalyzes the addition of inorganic phosphate (Pi) to
 glyceraldehyde-3-phosphate, forming 1,3-bisphosphoglycerate. This high-energy
 intermediate then donates a phosphate group to ADP, generating the first net ATP of
 glycolysis.
- Arsenolysis: Arsenate competes with phosphate for the same binding site on GAPDH.[16]
 The enzyme mistakenly incorporates arsenate, forming an unstable intermediate called 1-arseno-3-phosphoglycerate.[15][17][18]



ATP Bypass: This arsenate ester is highly unstable and undergoes rapid, non-enzymatic
hydrolysis.[17][18][19] This hydrolysis yields 3-phosphoglycerate, the same product further
down the glycolytic pathway, but critically, it bypasses the ATP-generating step.[15][16]

The net result is that glycolysis can continue, but the cell is deprived of the ATP that should have been produced, effectively draining the cell of energy.[14][17]



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